molecular formula C11H13ClO3 B581124 3-Butoxy-4-chlorobenzoic acid CAS No. 1280786-97-1

3-Butoxy-4-chlorobenzoic acid

Cat. No.: B581124
CAS No.: 1280786-97-1
M. Wt: 228.672
InChI Key: VRKIJXYNWBDRJJ-UHFFFAOYSA-N
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Description

3-Butoxy-4-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a butoxy group, and the hydrogen atom at the fourth position is replaced by a chlorine atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Biochemical Analysis

Cellular Effects

The effects of 3-Butoxy-4-chlorobenzoic acid on various types of cells and cellular processes are significant. In bacterial cells, it has been shown to influence membrane fluidity and integrity, leading to changes in cell permeability and susceptibility to environmental stress . In mammalian cells, this compound can affect cell signaling pathways, particularly those involved in oxidative stress and inflammation. It has been reported to modulate the expression of genes related to antioxidant defense mechanisms, thereby influencing cellular metabolism and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a key role in the initial oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can then be conjugated with glutathione or other cofactors, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to serum albumin and other plasma proteins, affecting its distribution and bioavailability within the body. The compound’s localization and accumulation in specific tissues can influence its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative stress responses. The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, influencing its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Butoxy-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-butoxy-4-chlorobenzoic acid is unique due to the presence of both a butoxy group and a chlorine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. For example, the chlorine atom enhances its reactivity in substitution reactions, while the butoxy group influences its solubility and stability .

Properties

IUPAC Name

3-butoxy-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKIJXYNWBDRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681854
Record name 3-Butoxy-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-97-1
Record name Benzoic acid, 3-butoxy-4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butoxy-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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